Cas no 58-85-5 (D-Biotin)

D-ビオチンは水溶性ビタミンであるビタミンB群の一種で、補酵素としてカルボキシラーゼの活性化に不可欠な役割を果たします。化学式C₁₀H₁₆N₂O₃Sで表され、生体内で糖質、脂質、アミノ酸の代謝に関与しています。高純度(99%以上)の結晶性粉末として提供され、優れた安定性と生体利用率を特徴とします。細胞培養や栄養補助食品、化粧品原料として広く利用され、特に皮膚・髪の健康維持に関与するケラチン合成を促進する機能が注目されています。酵素結合実験や分子生物学研究における標識試薬としても有用です。

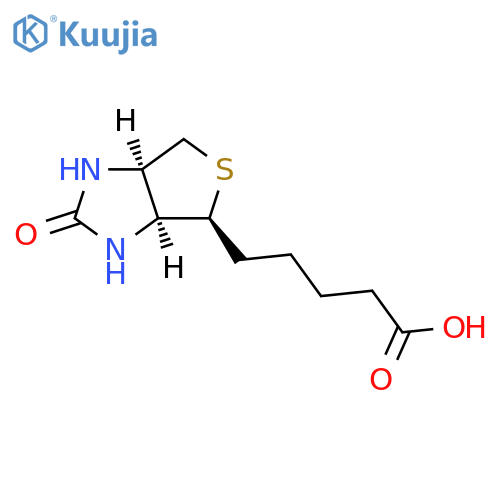

D-Biotin structure

商品名:D-Biotin

D-Biotin 化学的及び物理的性質

名前と識別子

-

- Vitamin H

- RONACARE(TM) BIOTIN PLUS

- PHOTOPROBE(R) BIOTIN

- VITAMIN B7

- BIOTIN(V-H)

- BIOTINUM

- BIOTIN, IMMOBILIZED ON DEXTRAN-LYSINE

- BIOTIN, IMMOBILIZED ON DEXTRAN

- D-(+)-Biotin

- 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid

- Biotin

- D(+)-Biotin

- D-Biotin

- VITAMIN H(BIOTIN)(VITAMIN B7)(RG)

- BIOS H

- Bios-IIb

- FACTOR S

- Meribin

- Ritatin

- Bios II

- Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid

- 生物素

- Vitamin H;Vitamin B7

- coenzyme R

- Biodermatin

- Medebiotin

- Bioepiderm

- Biotine

- Factor S (vitamin)

- (+)-Biotin

- Injacom H

- Lutavit H2

- Biotina

- beta-Biotin

- Vitamin Bw

- 3H-Biotin

- Biotine [INN-French]

- Biotinum [INN-Latin]

- Biotina [INN-Spanish]

- 1swn

- 1swk

- 1swr

- Rovimix H 2

- D-Biotin Factor S

- cis-Hexahydro-2-oxo-1H-thieno(3,4)imidazole-4-valeric acid

- cis-Tetrahydro-2-oxothie

- NCGC00094984-04

- Pharmakon1600-01503009

- BRD-A36603537-001-07-3

- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, [3as-(3a.alpha.,4.beta.,6a.alpha.)]-

- SR-01000665783-4

- SDCCGMLS-0066741.P001

- NSC758208

- SBI-0051929.P002

- FT-0624460

- MLS000530211

- SCHEMBL59420

- KBio1_000311

- SR-01000665783-3

- SR-01000665783

- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, cis-(+)- #

- SY010836

- HMS500P13

- SB67329

- CHEMBL1527083

- rac Biotin-d4

- 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl}pentanoic acid

- NCGC00094984-02

- component of Deca-Vi-Sol

- NCGC00094984-01

- SMR000135188

- Spectrum_000225

- Spectrum5_001139

- KBio3_001549

- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoicacid

- 1217850-77-5

- BSPBio_002329

- BRD-A36603537-001-12-3

- Spectrum3_000665

- NS00005403

- MLS000736711

- 57378-70-8

- FT-0601580

- Q27166951

- 1H-Thieno[3, hexahydro-2-oxo-, [3aS-(3a.alpha.,4.beta.,6a.alpha.)]-

- EN300-23975

- KBio2_005841

- component of Deca-Vi-Sol (Salt/Mix)

- 22377-59-9

- (3aR,4S,6aS)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid

- NCGC00094984-03

- AKOS000121079

- 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-4-yl)-pentanoic acid

- DS-14362

- NINDS_000311

- 22879-79-4

- NSC63865

- SPECTRUM1503009

- Spectrum2_001510

- KBioGR_001382

- KBio2_000705

- HMS1921P22

- KBioSS_000705

- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

- KBio2_003273

- IDI1_000311

- NSC-758208

- 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid, AldrichCPR

- Spectrum4_001061

- (3aR,4R,6aS)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid

- DTXSID00859030

- HMS2092H08

- CHEBI:95156

- CCG-38885

- SPBio_001559

- AB00052453_12

- BB 0254198

- dl-Biotin

- DivK1c_000311

- AKOS016344011

- cis-(+)-Tetrahydro-2-oxothieno[3,4]imidazoline-4-valeric acid

- (+)-cis-Hexahydro-2-oxo-1H-thieno[3,4]imidazole-4-valeric acid

- (3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric acid

- MLSMR

- MLS001066402

- MLS001074888

- MLS001331736

- biotinate anion

- SMR000112255

- MLS001333089

- cis-Tetrahydro-2-oxothieno(3,4-d)imidazoline-4-valeric acid

- Biotin,97.5%

- 1ndj

- BIOTIN (EP IMPURITY)

- HMS2271O06

- Bonogen Activatorhair loss treatment

- Biotin, United States Pharmacopeia (USP) Reference Standard

- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)- (9CI)

- MFCD00005541

- (+)-cis-Hexahydro-2-oxo-1H-thieno[3,4]imidazole-4-valerate

- bmse000227

- Tox21_302161

- 4ggz

- 1H-thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)-

- delta-Biotin

- Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoic acid, (3aS-(3aalpha,4beta,6aalpha))-

- Biotine (INN-French)

- D00029

- DB00121

- SPAI-SONSPROLAC-VIT

- 2avi

- hexahydro-2-oxo-[3as-(3alpha,4beta,6alpha)]-1H-Thieno[3,4-d]imidazole-4-pentanoic acid

- BSPBio_000376

- NCGC00179580-04

- 1ST1521

- Hairq-plus

- BIOTIN [JAN]

- DTXCID102679

- BIONA-VITCONTROLS AND PREVENTS HAIR LOSS

- HSDB 346

- Biotin for system suitability

- CIS-TETRAHYDRO-2-OXOTHIENO

- CHEMBL857

- Biotin (JP17/USP/INN)

- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS-(3aalpha,4b,6aalpha))-

- Biotin, >=99.0% (T)

- Biotin, >=99% (TLC), lyophilized powder

- NSC-63865

- Biotin, European Pharmacopoeia (EP) Reference Standard

- Tox21_113050

- Biotin, plant cell culture tested, >=99% (TLC)

- B0463

- NCGC00179580-01

- (3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valerate

- NCGC00179580-08

- Bioepiderm (TN)

- cid_253

- BRD-K89210380-001-13-7

- BIOTIN (USP-RS)

- AC8089

- Tk-nax

- NCGC00179580-02

- Biotin Drops

- BIOTIN [INN]

- DTXSID7022679

- BIOTIN [WHO-DD]

- MD-1003

- TWINKLE ESSENCE

- SPBio_002315

- F2173-0855

- Biotin, meets USP testing specifications

- BBL028095

- delta-biotin factor s

- 58-85-5

- CCG-220418

- 2'-Keto-3,4-imidazolido-2-tetrahydrothiophene-N-valeric acid

- D(+)Biotin

- s3130

- GTPL4787

- CCRIS 3932

- 1df8

- BIOTIN [MART.]

- AB00374191-08

- AB00374191

- (3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-valeric acid

- BIOTIN [EP MONOGRAPH]

- SR-01000765521

- BPBio1_000414

- hexahydro-2-oxo-[3aS-(3aa,4b,6aa)]-1H-Thieno[3,4-d]imidazole-4-pentanoate

- 1n9m

- A11HA05

- HMS1569C18

- STK801941

- D-Biotin, analytical standard

- Biotin Drops2081

- Biotin, tested according to Ph.Eur.

- 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

- SR-01000765521-2

- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, [3as-(3aalpha,4beta,6aalpha)]-

- Biotin111In

- Biotin, certified reference material, TraceCERT(R)

- BIOTIN (USP MONOGRAPH)

- 1stp

- BIOTIN (MART.)

- SCHEMBL8763

- Prestwick3_000418

- Biotinum (INN-Latin)

- NS00126825

- 1swp

- SPAI-SONSPROCAPELL

- Q181354

- 3t2w

- EINECS 200-399-3

- 2f01

- Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoate

- BIOTIN [HSDB]

- Biotin [USP:INN:JAN]

- 4bj8

- HAIRJOY EYEBROW SIGNATURE

- Biotin (8CI)

- CAS-58-85-5

- Vitamin-h

- Prestwick1_000418

- AC-19998

- 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoic acid

- 4jnj

- 1avd

- delta-(+)-Biotin

- 2gh7

- HMS3713C18

- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

- Daunorubicin hydrochloride, Antibiotic for Culture Media Use Only

- UNII-6SO6U10H04

- 1swg

- M02926

- Biotin for system suitability, European Pharmacopoeia (EP) Reference Standard

- BIOTIN [USP-RS]

- Z210803762

- NSC 63865

- 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

- BIOTIN (EP MONOGRAPH)

- AB00374191_11

- CHEBI:15956

- D-Biotin 10 microg/mL in Acetonitrile

- 5-((3AS,4S,6aR)-rel-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

- Biotin, SAJ special grade, >=98.0%

- Prestwick0_000418

- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS-(3aalpha,4beta,6aalpha))-

- hexahydro-2-oxo-[3as-(3alpha,4beta,6alpha)]-1H-Thieno[3,4-d]imidazole-4-pentanoate

- CIS-HEXAHYDRO-2-OXO-1H-THIENO

- Biotin, Vetec(TM) reagent grade, >=99%

- BIOTIN [EP IMPURITY]

- 20 - Potency of multivitamin supplements

- 1n43

- Biotina (INN-Spanish)

- ExoSCRT Scalp Care HRLV

- BIOTIN [VANDF]

- Biotitum

- AKOS001287669

- HMS2096C18

- 6AE43AA3-BC3D-4C49-9DB9-5913A2401EB6

- Probes2_000006

- BIOTIN [ORANGE BOOK]

- 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

- 4bcs

- Biotin, powder, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture, >=99%

- BIOTIN [USP MONOGRAPH]

- 5-[(3aR,6S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-6-yl]pentanoic acid

- BRD-K89210380-001-03-8

- (3aS-(3aalpha,4b,6aalpha))-Hexahydro-2-oxo-1H-thieno(3,4-d)imidaz- ole-4-pentanoic acid

- AI3-51198

- cis-(+)-Tetrahydro-2-oxothieno[3,4]imidazoline-4-valerate

- EN300-54173

- NCGC00255377-01

- SUBIR

- BIOTIN [FCC]

- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)-

- Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoic acid

- Prestwick2_000418

- BP-20441

- C00120

- Tox21_113050_1

- 5-((3aR,6S,6aS)-2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid

- Amerix Biotin

- hexahydro-2-oxo-[3aS-(3aa,4b,6aa)]-1H-Thieno[3,4-d]imidazole-4-pentanoic acid

- BIOTIN [MI]

- HAIRJOY EYELASH SIGNATURE

- 56846-45-8

- BDBM12

- Biotin (USP:INN:JAN)

- HY-B0511

- 6SO6U10H04

- Q-200929

- Biotin, Pharmaceutical Secondary Standard; Certified Reference Material

- D-BIOTIN [VANDF]

- cid_171548

- D-Biotin - 2%

- 200-399-3

- Vitamin H;D-cis-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid

- MSK1521

- FB02633

- HY-B0511R

- FB59502

- Biotin (Standard)

-

- MDL: MFCD00005541

- インチ: 1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1

- InChIKey: YBJHBAHKTGYVGT-ZKWXMUAHSA-N

- ほほえんだ: S1C([H])([H])[C@@]2([H])[C@@]([H])([C@]1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])N([H])C(N2[H])=O

- BRN: 86838

計算された属性

- せいみつぶんしりょう: 244.088164g/mol

- ひょうめんでんか: 0

- XLogP3: 0.3

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 回転可能化学結合数: 5

- どういたいしつりょう: 244.088164g/mol

- 単一同位体質量: 244.088164g/mol

- 水素結合トポロジー分子極性表面積: 104Ų

- 重原子数: 16

- 複雑さ: 298

- 同位体原子数: 0

- 原子立体中心数の決定: 3

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- Stability Shelf Life: PURE CMPD IS STABLE TO AIR & TEMP; MODERATELY ACID & NEUTRAL SOLN ARE STABLE SEVERAL MO; ALKALINE REASONABLY STABLE TO PH 9

- Temperature: Emits toxic fumes of NOx and SOx when heated to decomp.

- 色と性状: 無色細長い針状結晶。純製品は室温でも空気中でも安定している。中性または中性酸性溶液中では数ヶ月安定し、アルカリ溶液中では不安定であり、水溶液中ではカビが生えやすい。酸性溶液は加熱して消毒することができる。

- 密度みつど: 1.2693 (rough estimate)

- ゆうかいてん: 231-233 °C (lit.)

- ふってん: 573.6°C at 760 mmHg

- フラッシュポイント: 300.7℃

- 屈折率: 90.5 ° (C=2, 0.1mol/L NaOH)

- PH値: 4.5 (0.1g/l, H2O)

- ようかいど: H2O: 0.2 mg/mL Solubility increases with addition of 1 N NaOH.

- すいようせい: Soluble in hot water, dimethyl sulfoxide, alcohol and benzene.

- あんていせい: Stable, but light sensitive. Incompatible with strong oxidizing agents, strong bases, strong acids, formaldehyde, chloramine-T, nitrous acid.

- PSA: 103.73000

- LogP: 1.45440

- かんど: Light Sensitive

- ひせんこうど: 89º(C=1,0.1NNAOH)

- マーカー: 14,1231

- 光学活性: [α]20/D +91±2°, c = 1% in 0.1 M NaOH

- ようかいせい: それは温水と希アルカリ液に溶けやすいが、他の汎用有機溶媒には溶けない。

D-Biotin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

- 福カードFコード:8

- RTECS番号:XJ9088200

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:S24/25

- ちょぞうじょうけん:2-8°C

- リスク用語:R20/21/22; R36/37/38

D-Biotin 税関データ

- 税関コード:29362930

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

D-Biotin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 322564-1G |

D-Biotin, 99% |

58-85-5 | 99% | 1G |

¥ 62 | 2022-04-26 | |

| TRC | B389040-1g |

Biotin |

58-85-5 | 1g |

$ 119.00 | 2023-04-18 | ||

| LKT Labs | B3278-1 g |

Biotin |

58-85-5 | ≥98% | 1g |

$101.80 | 2023-07-11 | |

| Enamine | EN300-54173-100.0g |

5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoic acid |

58-85-5 | 95.0% | 100.0g |

$231.0 | 2025-03-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B4639-1G |

D-Biotin |

58-85-5 | 99% | 1g |

¥2457.17 | 2023-09-28 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | RES1052B-B708X |

D-Biotin |

58-85-5 | 25G |

¥47551.53 | 2022-02-22 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14207-5g |

D-(+)-Biotin, 98+% |

58-85-5 | 98+% | 5g |

¥3935.00 | 2022-10-18 | |

| OTAVAchemicals | 7138714-1G |

5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |

58-85-5 | 95% | 1G |

$113 | 2023-06-25 | |

| Oakwood | M02926-5g |

D-Biotin |

58-85-5 | 99% | 5g |

$53.00 | 2024-07-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1116-500 mg |

D-Biotin |

58-85-5 | 98.00% | 500MG |

¥485.00 | 2022-04-26 |

D-Biotin サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:58-85-5)Vitamin H

注文番号:LE18630

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:58-85-5)D-生物素

注文番号:LE1710297

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:34

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:58-85-5)D-Biotin

注文番号:LE1280

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

D-Biotin 関連文献

-

Xiaoli Xiong,Yan Tang,Jingjin Zhao,Shulin Zhao Analyst 2016 141 1499

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun. 2020 56 13351

-

Micke Lisbjerg,Bo M. Jessen,Brian Rasmussen,Bjarne E. Nielsen,Anders ?. Madsen,Michael Pittelkow Chem. Sci. 2014 5 2647

-

Leena Mattsson,K. David Wegner,Niko Hildebrandt,Tero Soukka RSC Adv. 2015 5 13270

-

Andrzej B?au?,B?a?ej Rychlik,Damian Plazuk,Francesca Peccati,Gonzalo Jiménez-Osés,Urszula Steinke,Malgorzata Sierant,Katarzyna Trzeciak,Ewa Skorupska,Beata Miksa New J. Chem. 2021 45 9691

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:58-85-5)D-Biotin

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:58-85-5)Biotin

清らかである:99%/99%

はかる:100g/500g

価格 ($):327.0/634.0